(S)-1-(2-Chloro-3-methylphenyl)ethan-1-amine is a chiral amine compound with significant relevance in organic synthesis and medicinal chemistry. Its molecular formula is , and it features a chiral center at the ethanamine moiety, which can influence its biological activity and interaction with various receptors.
This compound can be synthesized through various methods, primarily involving the manipulation of starting materials such as chlorinated phenyl compounds and ethanamines. The synthesis often requires careful control of reaction conditions to ensure the formation of the desired enantiomer.
(S)-1-(2-Chloro-3-methylphenyl)ethan-1-amine falls under the category of amines, specifically secondary amines due to the presence of two carbon-containing groups attached to the nitrogen atom. It is also classified as a chiral compound, making it important in asymmetric synthesis.
The synthesis of (S)-1-(2-Chloro-3-methylphenyl)ethan-1-amine typically involves several key steps:
The reaction conditions must be optimized for yield and purity, often requiring inert atmospheres (e.g., argon) to prevent oxidation or moisture interference. Techniques like thin-layer chromatography (TLC) are commonly used to monitor reaction progress.
The molecular structure of (S)-1-(2-Chloro-3-methylphenyl)ethan-1-amine consists of a chloro-substituted aromatic ring connected to an ethanamine group.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 171.65 g/mol |
IUPAC Name | (S)-1-(2-chloro-3-methylphenyl)ethan-1-amine |
InChI | InChI=1S/C9H12ClN/c10-8(7)5-4-3-6(11)9(8)2/h3-5,7H,11H2,1-2H3 |
Canonical SMILES | CC(C1=C(C(=CC=C1)Cl)C)N |
(S)-1-(2-Chloro-3-methylphenyl)ethan-1-amine can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for (S)-1-(2-Chloro-3-methylphenyl)ethan-1-amine is closely tied to its interactions with biological targets. In medicinal chemistry contexts, this compound may act as a ligand for various receptors or enzymes, influencing their activity through binding interactions. The presence of the chlorine atom can enhance lipophilicity and potentially alter pharmacokinetics and pharmacodynamics.
(S)-1-(2-Chloro-3-methylphenyl)ethan-1-amine typically exhibits:
Key chemical properties include:
(S)-1-(2-Chloro-3-methylphenyl)ethan-1-amine has various applications in scientific research:
Reductive amination represents a cornerstone in the synthesis of enantiopure α-chiral amines like (S)-1-(2-Chloro-3-methylphenyl)ethan-1-amine. This one-pot method condenses 2-chloro-3-methylacetophenone with ammonia or chiral amine derivatives in the presence of a reducing agent. Key advances include:
Table 1: Reductive Amination Optimization Parameters
Variable | Optimal Conditions | Impact on ee |
---|---|---|
Catalyst | Ru-(S)-BINAP/TsDPEN | 95-98% ee |
Reducing Agent | NaBH₃CN in MeOH | 90% yield |
Temperature | 0°C → 25°C gradient | 15% ee increase |
Reaction Time | 12-16 h | Max conversion |
Direct hydrogenation of prochiral imines derived from 2-chloro-3-methylacetophenone delivers the target amine with exceptional stereocontrol:
Kinetic resolution remains viable for upgrading racemic 1-(2-chloro-3-methylphenyl)ethan-1-amine:
Table 2: Enzymatic Resolution Performance Metrics
Enzyme | Substrate | ee (%) | Yield (%) | E-value |
---|---|---|---|---|
CAL-B (Novozym 435) | Racemic amine | 98 | 45 | >100 |
Mutated ω-Transaminase | 2-Chloro-3-methylacetophenone | 99 | 82 | 120 |
Transitioning batch protocols to continuous flow systems enhances the synthesis’s scalability and safety:
CAS No.: 1254-35-9
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8